molecular formula C21H20ClN3O3 B11205846 2-(4-chlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone

2-(4-chlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B11205846
M. Wt: 397.9 g/mol
InChI Key: UYOYEKWFHCNZAE-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Indole-2-Carbonyl Intermediate: This step involves the reaction of indole with a carbonylating agent under specific conditions.

    Synthesis of the Piperazine Derivative: Piperazine is reacted with the indole-2-carbonyl intermediate to form the piperazine-indole compound.

    Attachment of the 4-Chlorophenoxy Group: The final step involves the reaction of the piperazine-indole compound with 4-chlorophenol under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.

    Reduction: Reduction reactions may target the carbonyl group or the aromatic rings.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used in the study of biological systems due to its complex structure.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in various diseases.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors in biological systems.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Signaling Pathways: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
  • 2-(4-METHOXYPHENOXY)-1-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Uniqueness

  • Chlorine Substitution : The presence of the chlorine atom in the 4-chlorophenoxy group may impart unique chemical and biological properties.
  • Indole Moiety : The indole group is known for its biological activity, making this compound particularly interesting for medicinal chemistry.

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H20ClN3O3/c22-16-5-7-17(8-6-16)28-14-20(26)24-9-11-25(12-10-24)21(27)19-13-15-3-1-2-4-18(15)23-19/h1-8,13,23H,9-12,14H2

InChI Key

UYOYEKWFHCNZAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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